7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Description
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include:
- A chlorine substituent at the 7-position of the benzene ring.
- Two alkyl substituents (ethyl and propenyl) at the 3-position of the diazepine ring.
The ethyl and propenyl groups may influence metabolic stability or receptor-binding affinity compared to simpler analogs.
Properties
CAS No. |
77414-14-3 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
7-chloro-3-ethyl-3-prop-2-enyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-7-14(4-2)12(18)16-10-6-5-9(15)8-11(10)17-13(14)19/h3,5-6,8H,1,4,7H2,2H3,(H,16,18)(H,17,19) |
InChI Key |
QCSTWIYAMXHXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC2=C(C=C(C=C2)Cl)NC1=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The ethyl and propenyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for benzodiazepines often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors is also becoming more common to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction can convert the carbonyl groups to alcohols.
Substitution: Halogenated benzodiazepines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzodiazepines with various functional groups.
Scientific Research Applications
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, like other benzodiazepines, has applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Potential therapeutic uses in treating anxiety, insomnia, and seizures.
Industry: Used in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of benzodiazepines involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzodiazepine derivatives:
Key Observations:
Substituent Effects: The 3-ethyl and 3-propenyl groups in the target compound distinguish it from analogs like Frisium® (1-methyl, 5-phenyl). 1,4 vs. 1,5-Benzodiazepines: Methylclonazepam (1,4-benzodiazepine) exhibits a different receptor-binding profile due to its smaller ring size, often associated with higher sedative potency .
Functional Group Influence :
- The dione groups (2,4-diketones) in 1,5-benzodiazepines enhance hydrogen-bonding interactions, possibly improving crystallinity and stability .
- Nitro or chloro substituents at position 7 (e.g., in Methylclonazepam) are linked to increased biological activity but may also raise toxicity concerns .
Synthetic Pathways :
- The target compound’s synthesis likely involves alkylation steps to introduce the ethyl and propenyl groups, contrasting with Frisium®’s preparation via condensation of chlorophenyl precursors with methylamine .
- Ring-contraction reactions (e.g., in ) demonstrate the reactivity of 1,5-benzodiazepines under specific conditions, leading to benzimidazolone derivatives .
Pharmacological Gaps :
- While Frisium® and Urbanyl® are well-documented in clinical use, the target compound lacks commercial or therapeutic data, suggesting it remains a research candidate .
Research Implications
The structural uniqueness of 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione warrants further investigation into:
- Receptor Binding : Molecular docking studies to compare affinity with GABAₐ receptor subtypes.
- Metabolic Stability : In vitro assays to assess the impact of 3,3-dialkyl substitution on cytochrome P450 metabolism.
- Crystallographic Data : Use of programs like SHELXL or WinGX for structural elucidation and disorder analysis, as seen in related compounds .
Biological Activity
The compound 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione belongs to the benzodiazepine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, synthesis methods, and relevant case studies.
Molecular Formula
- Chemical Formula : CHClNO
- Molecular Weight : 264.69 g/mol
Structural Characteristics
The compound features a benzodiazepine core with a chlorine atom at the 7-position and an ethyl group at the 3-position. The presence of a propenyl group enhances its pharmacological profile.
Pharmacological Effects
Benzodiazepines are primarily known for their anxiolytic, sedative, and muscle relaxant properties. The specific biological activities of 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione include:
- Anxiolytic Activity : Studies indicate that this compound exhibits significant anxiolytic effects in animal models. It modulates GABA receptor activity, leading to increased inhibitory neurotransmission .
- Sedative Effects : The sedative properties of this compound have been evaluated through behavioral assays in mice. Doses administered showed a marked decrease in locomotor activity, indicating sedation .
- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, making it a candidate for further research in epilepsy treatment .
The compound acts primarily as a positive allosteric modulator of GABA receptors. By enhancing the binding affinity of GABA to its receptor, it increases chloride ion influx, resulting in hyperpolarization of neurons and subsequent anxiolytic effects.
Synthetic Approaches
The synthesis of 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can be achieved through various methods:
- Conventional Synthesis : Involves multi-step reactions starting from 2-amino benzophenone derivatives.
- Solid-phase Synthesis : A more modern approach that allows for the rapid assembly of benzodiazepine derivatives on solid supports, facilitating easier purification and characterization .
Comparative Yield Data
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Conventional Synthesis | 60 | Time-consuming |
| Solid-phase Synthesis | 85 | Higher efficiency |
Study 1: Anxiolytic Effects in Mice
In a controlled experiment evaluating the anxiolytic properties of the compound, researchers administered varying doses to mice subjected to stress tests. Results indicated a dose-dependent reduction in anxiety-like behavior as measured by elevated plus maze performance .
Study 2: Sedative Properties
Another study focused on the sedative effects demonstrated that administration led to significant reductions in exploratory behavior in open field tests compared to control groups receiving placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
